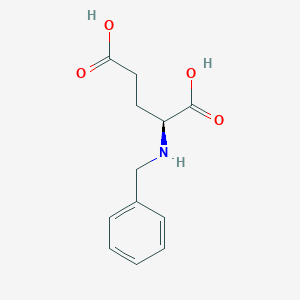

(S)-N-Benzylglutamic acid

CAS No.: 77539-18-5

Cat. No.: VC3799237

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77539-18-5 |

|---|---|

| Molecular Formula | C12H15NO4 |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | (2S)-2-(benzylamino)pentanedioic acid |

| Standard InChI | InChI=1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17)/t10-/m0/s1 |

| Standard InChI Key | IHSNQUNHINYDDN-JTQLQIEISA-N |

| Isomeric SMILES | C1=CC=C(C=C1)CN[C@@H](CCC(=O)O)C(=O)O |

| SMILES | C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

(S)-N-Benzylglutamic acid (IUPAC name: (2S)-2-(benzylamino)pentanedioic acid) is characterized by the substitution of a benzyl group on the α-amino nitrogen of L-glutamic acid. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 261.26 g/mol . The (S)-configuration at the α-carbon ensures its enantiomeric purity, critical for biological activity. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₄ | |

| Molecular Weight | 261.26 g/mol | |

| Stereochemistry | S-configuration at α-carbon | |

| Functional Groups | Carboxyl (-COOH), benzylamine |

The benzyl group enhances lipophilicity compared to unmodified glutamic acid, influencing solubility and reactivity .

Synthesis and Production Methods

Benzylation of L-Glutamic Acid

The primary synthesis route involves the alkylation of L-glutamic acid with benzyl halides. A patented method for analogous compounds (e.g., p-(N-methyl)-aminobenzoyl-L-glutamic acid) outlines a multi-step process :

-

Protection of Amino Group: L-glutamic acid is treated with formic acid to form N-formyl derivatives, preventing unwanted side reactions .

-

Chlorination: The protected intermediate reacts with thionyl chloride (SOCl₂) to yield an acid chloride .

-

Benzylation: The acid chloride undergoes nucleophilic acyl substitution with benzylamine in the presence of magnesium oxide (MgO) as a base .

-

Deprotection: Alkaline hydrolysis (2.5–3.5 N NaOH) removes protecting groups, yielding the final product .

This method achieves yields up to 56% for related N-substituted glutamic acids, with HPLC confirming >89% purity .

Alternative Routes

-

Enzymatic Resolution: Racemic N-benzylglutamic acid is separated using stereoselective hydrolases, though this method is less common due to higher costs .

-

Solid-Phase Synthesis: Employed in peptide research, where the benzyl group serves as a temporary protecting group .

Physical and Chemical Properties

Solubility and Stability

(S)-N-Benzylglutamic acid exhibits limited solubility in aqueous media (1–3 mg/mL in water), with improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . It is hygroscopic and requires storage at -20°C under inert atmosphere to prevent degradation .

Spectroscopic Data

-

IR Spectroscopy: Strong absorbance at 1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

-

NMR (¹H): δ 7.3 ppm (benzyl aromatic protons), δ 3.8 ppm (α-methine proton) .

Applications in Pharmaceutical and Industrial Research

Peptide Synthesis

The benzyl group acts as a protective moiety for the amino group during solid-phase peptide synthesis (SPPS). For example, Boc-L-glutamic acid γ-benzyl ester (a related derivative) is used to construct glutamate-rich sequences in therapeutic peptides .

Drug Development

(S)-N-Benzylglutamic acid serves as a precursor for glutamate receptor modulators. Its lipophilicity enhances blood-brain barrier penetration, making it valuable in neurology drug candidates .

Bioconjugation Chemistry

The compound facilitates the attachment of fluorescent tags or cytotoxic agents to biomolecules. For instance, benzyl-protected glutamic acid derivatives are used in antibody-drug conjugates (ADCs) targeting cancer cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume